Cas no 1394306-53-6 (Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate)

Ethyl 1,2,4-triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound featuring a fused triazole and pyridine ring system, with an ester functional group at the 8-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in medicinal chemistry and agrochemical research. The triazole moiety enhances stability and offers sites for further functionalization, while the ethyl ester group facilitates derivatization into carboxylic acids or amides. Its rigid bicyclic framework contributes to selective binding in target interactions, making it valuable for developing bioactive molecules. The compound is typically handled under standard laboratory conditions, with purity and reactivity optimized for use in cross-coupling, cyclization, or scaffold-modification reactions.
Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate structure
1394306-53-6 structure
Product name:Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate
CAS No:1394306-53-6
MF:C9H9N3O2
Molecular Weight:191.186661481857
MDL:MFCD22124357
CID:4698408

Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
    • FCH1599873
    • T5236
    • 1,2,4-triazolo[4,3-a]pyridine-8-carboxylic acid, ethyl ester
    • Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate
    • MDL: MFCD22124357
    • インチ: 1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-12-6-10-11-8(7)12/h3-6H,2H2,1H3
    • InChIKey: ITURZNCGIYBSAM-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC=CN2C=NN=C21)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 222
  • トポロジー分子極性表面積: 56.5

Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB413462-500 mg
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
1394306-53-6
500mg
€339.20 2023-04-24
TRC
E258465-250mg
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
1394306-53-6
250mg
$ 380.00 2022-06-05
abcr
AB413462-500mg
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate; .
1394306-53-6
500mg
€333.00 2025-03-19
TRC
E258465-500mg
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
1394306-53-6
500mg
$ 600.00 2022-06-05
Matrix Scientific
081024-500mg
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
1394306-53-6
500mg
$336.00 2023-09-08
Chemenu
CM364986-1g
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
1394306-53-6 95%
1g
$*** 2023-03-30
Ambeed
A878823-1g
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
1394306-53-6 97%
1g
$323.0 2024-04-24
A2B Chem LLC
AI33872-500mg
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
1394306-53-6 >95%
500mg
$523.00 2024-04-20
A2B Chem LLC
AI33872-1g
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
1394306-53-6 >95%
1g
$578.00 2024-04-20
TRC
E258465-100mg
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
1394306-53-6
100mg
$ 185.00 2022-06-05

Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate 関連文献

Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylateに関する追加情報

Ethyl 1,2,4-Triazolo[4,3-a]Pyridine-8-Carboxylate: A Comprehensive Overview

Ethyl 1,2,4-triazolo[4,3-a]pyridine-8-carboxylate (CAS No. 1394306-53-6) is a heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of triazolopyridines, which are known for their unique structural features and diverse biological activities. The molecule consists of a pyridine ring fused with a 1,2,4-triazole moiety, along with an ethyl ester group attached at the 8-position of the pyridine ring. This combination of functional groups imparts unique chemical and biological properties to the compound.

The synthesis of Ethyl 1,2,4-triazolo[4,3-a]pyridine-8-carboxylate involves a series of carefully designed reactions that exploit the reactivity of heterocyclic systems. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic methods to streamline the production process. These advancements not only improve the efficiency of synthesis but also reduce environmental impact by minimizing waste and energy consumption.

Ethyl 1,2,4-triazolo[4,3-a]pyridine-8-carboxylate has been extensively studied for its pharmacological properties. One of the most promising applications is its potential as an anti-tumor agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways.

In addition to its anti-tumor activity, Ethyl 1,2,4-triazolo[4,3-a]pyridine-8-carboxylate has also shown anti-inflammatory properties. Experimental data suggest that it can suppress pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

The compound's unique structure also makes it a valuable building block in medicinal chemistry. Its triazolopyridine core can be further functionalized to explore new chemical entities with enhanced bioactivity. For example, researchers have attached various substituents to the pyridine ring to investigate their effects on binding affinity and selectivity towards specific molecular targets.

From a synthetic perspective, Ethyl 1,2,4-triazolo[4,3-a]pyridine-8-carboxylate serves as a versatile intermediate in organic synthesis. Its ester group can be readily converted into other functional groups such as acids or amides through standard chemical transformations. This versatility allows chemists to design complex molecules with tailored properties for specific applications.

Recent advances in computational chemistry have provided deeper insights into the molecular interactions of Ethyl 1,2,4-triazolo[4,3-a]pyridine-8-carboxylate with biological targets. Molecular docking studies have revealed that the compound interacts with key residues in protein binding pockets through hydrogen bonding and π-π interactions. These findings are crucial for rational drug design efforts aimed at improving the potency and selectivity of this compound.

Ethyl 1,2,4-triazolo[4,3-a]pyridine-8-carboxylate has also found applications in materials science. Its heterocyclic structure contributes to its stability under various conditions, making it suitable for use in advanced materials such as polymers and coatings. Researchers are exploring its potential as a stabilizer or additive in polymer formulations due to its ability to enhance thermal stability and mechanical properties.

In terms of environmental impact assessment studies conducted on Ethyl 1

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